2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde

Catalog No.
S13050704
CAS No.
590398-06-4
M.F
C19H19NO
M. Wt
277.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde

CAS Number

590398-06-4

Product Name

2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde

IUPAC Name

2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C19H19NO/c21-12-17-16-11-10-13-6-4-5-9-15(13)19(16)20-18(17)14-7-2-1-3-8-14/h4-6,9-12,14,20H,1-3,7-8H2

InChI Key

QUUJSTHZPYDLTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O

2-Cyclohexyl-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound featuring a benzoindole framework with a cyclohexyl substituent and an aldehyde functional group. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of 2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde can be represented as follows:

  • Chemical Formula: C18_{18}H19_{19}N
  • Molecular Weight: 265.35 g/mol
  • IUPAC Name: 2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde

The presence of the cyclohexyl group contributes to the compound's hydrophobic characteristics, potentially influencing its biological interactions and solubility in organic solvents.

Typical of aldehydes and indole derivatives:

  • Condensation Reactions: Aldehydes can participate in condensation reactions with amines, forming imines or enamines.
  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid under appropriate conditions.
  • Reduction: The aldehyde can also be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Additionally, reactions involving the indole moiety, such as electrophilic aromatic substitution, can lead to further functionalization of the compound.

Indole derivatives, including 2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde, are known for their significant biological activities:

  • Anticancer Activity: Some studies indicate that indole derivatives exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction.
  • Antimicrobial Properties: Indoles have been reported to possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
  • Neuroprotective Effects: Certain indoles show promise in neuroprotection, possibly due to their ability to modulate neurotransmitter systems.

The synthesis of 2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde may involve several methods:

  • Friedel-Crafts Acylation: This method could be used to introduce the aldehyde group onto the indole structure.
  • Cyclization Reactions: The cyclohexyl group can be introduced through cyclization reactions involving appropriate precursors.
  • Formylation Techniques: Direct formylation of indoles using Vilsmeier-Haack or other formylation reagents can yield indole carbaldehydes.

These synthetic routes often require optimization to achieve high yields and purity.

2-Cyclohexyl-1H-benzo[g]indole-3-carbaldehyde has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Material Science: Its unique structure may find applications in developing new materials with specific electronic or optical properties.
  • Chemical Research: As a versatile intermediate, it could facilitate the synthesis of more complex organic molecules in research settings.

Interaction studies are crucial for understanding how 2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde interacts with biological targets:

  • Molecular Docking Studies: These studies can predict how the compound binds to various proteins or enzymes, providing insights into its mechanism of action.
  • In Vitro Assays: Testing the compound against specific cell lines can reveal its efficacy and potential side effects.

Such studies are essential for advancing this compound toward therapeutic applications.

Similar compounds include various indole derivatives that share structural features but differ in substituents or functional groups. Here are a few examples:

Compound NameStructure FeaturesUnique Aspects
1H-Indole-3-carboxaldehydeIndole core with a carboxaldehyde groupPrecursor for many biologically active compounds
5-Bromo-indole-3-carbaldehydeBromine substitution on the indole ringIncreased reactivity due to halogen effect
2-Methyl-indoleMethyl substitution on the indole nitrogenDifferent biological activity profile
1H-IndoleBasic structure without additional substituentsServes as a fundamental building block

The uniqueness of 2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde lies in its cyclohexyl substitution, which may enhance its hydrophobicity and alter its interaction with biological systems compared to other simpler indoles.

XLogP3

5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

277.146664230 g/mol

Monoisotopic Mass

277.146664230 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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